3-Amino-4-cyclopropyl-3-methylbutanoic acid
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Overview
Description
3-Amino-4-cyclopropyl-3-methylbutanoic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of butanoic acid, featuring an amino group, a cyclopropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclopropyl-3-methylbutanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in the production process. Safety measures are also crucial to handle the reactive intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclopropyl-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups into more reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Amino-4-cyclopropyl-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-Amino-4-cyclopropyl-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methylbenzoic acid
- 2-Amino-3-methylbutanoic acid
- 4-((tert-butoxycarbonyl)amino)-3-cyclopropyl-3-methylbutanoic acid
Uniqueness
Compared to these similar compounds, 3-Amino-4-cyclopropyl-3-methylbutanoic acid stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
3-Amino-4-cyclopropyl-3-methylbutanoic acid (ACMBA) is a compound of increasing interest in biochemical research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure:
ACMBA features a cyclopropyl group, which contributes to its unique steric and electronic properties. This structure allows for selective binding to various biological targets, enhancing its potential as a research tool and therapeutic agent.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions utilizing specific catalysts and reagents to achieve high purity and yield. Common methods include:
- Oxidation: Introducing functional groups.
- Reduction: Converting functional groups into more reduced forms.
- Substitution Reactions: Replacing functional groups with others to modify activity.
The biological activity of ACMBA is primarily attributed to its interaction with specific molecular targets, such as:
- Enzymes: Modulating their activity can influence various biochemical pathways.
- Receptors: Binding to receptors can alter signaling pathways, leading to physiological effects.
The compound's unique structure allows it to selectively bind to these targets, which may lead to therapeutic effects in different biological contexts.
Biological Activity
Research indicates that ACMBA exhibits several notable biological activities:
-
Neuroprotective Effects:
- In studies involving transgenic mouse models of neurodegenerative diseases, ACMBA demonstrated the ability to stabilize microtubules, which is crucial for maintaining neuronal integrity. This stabilization can reduce axonal dystrophy and amyloid plaque deposition, suggesting potential applications in treating conditions like Alzheimer's disease .
- Anticancer Properties:
-
Antimicrobial Activity:
- Preliminary investigations suggest that ACMBA may possess antimicrobial properties, although further studies are needed to elucidate the specific mechanisms and efficacy against various pathogens .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted that ACMBA's structural analogs were evaluated for their ability to stabilize microtubules in vitro, demonstrating significant promise as neuroprotective agents against tauopathies .
- Another investigation focused on the compound's interaction with GSK-3β, revealing that modifications in the compound's structure could enhance its potency while reducing metabolic lability .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-amino-4-cyclopropyl-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(9,5-7(10)11)4-6-2-3-6/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
HPULGHHYFFWXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC1)(CC(=O)O)N |
Origin of Product |
United States |
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